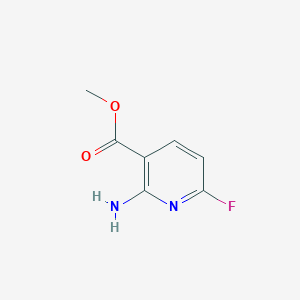Methyl 2-amino-6-fluoronicotinate
CAS No.:
Cat. No.: VC13568195
Molecular Formula: C7H7FN2O2
Molecular Weight: 170.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7FN2O2 |
|---|---|
| Molecular Weight | 170.14 g/mol |
| IUPAC Name | methyl 2-amino-6-fluoropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3,(H2,9,10) |
| Standard InChI Key | KAKZFAMAVITSGN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=C(C=C1)F)N |
| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)F)N |
Introduction
Methyl 2-amino-6-fluoronicotinate is a fluorinated derivative of nicotinic acid, characterized by the presence of an amino group at the second position and a fluorine atom at the sixth position on the pyridine ring. This compound is classified as an ester due to its methyl carboxylate functional group. Its molecular formula is C7H7FN2O2, and it has a molecular weight of approximately 170.14 g/mol.
Key Structural Features
-
Molecular Formula: C7H7FN2O2
-
SMILES Notation:
COC(=O)C1=C(N=C(C=C1)N)F -
InChI Key: DXDKIPHFKCEHPN-UHFFFAOYSA-N
The unique combination of an amino group and a fluorine atom on the pyridine ring imparts distinct electronic and steric properties, which influence the compound's reactivity and biological activity.
Laboratory Synthesis
Methyl 2-amino-6-fluoronicotinate is typically synthesized via esterification of 6-amino-2-fluoronicotinic acid with methanol. The reaction is catalyzed by acids or bases under reflux conditions to achieve high yields. Post-reaction purification involves recrystallization or chromatographic techniques.
Industrial Production
Industrial-scale synthesis often employs continuous flow processes to enhance efficiency and reproducibility. Green chemistry principles, such as solvent recycling and waste minimization, are integrated into production protocols to reduce environmental impact.
Reactivity
Methyl 2-amino-6-fluoronicotinate participates in several types of chemical reactions:
-
Substitution Reactions: The amino group can undergo nucleophilic substitution.
-
Oxidation/Reduction: It can be oxidized to nitro derivatives or reduced to amine derivatives.
-
Coupling Reactions: The compound can form carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry
Methyl 2-amino-6-fluoronicotinate serves as a building block in drug development due to its ability to modulate biological pathways:
-
Antimicrobial Activity: Preliminary studies suggest efficacy against bacterial and fungal pathogens.
-
Anticancer Potential: It has shown promise in vitro against cancer cell lines such as breast (BT474), colon (HCT116), and ovarian (SKOV-3).
Anticancer Data Table
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SKOV-3 | 15.5 | Apoptosis induction |
| BT474 | 12.3 | Cell cycle arrest |
| HCT116 | 18.0 | Inhibition of proliferation |
Material Science
The compound is used as an intermediate in synthesizing materials with specialized electronic or optical properties.
Biological Activity and Mechanism
The biological activity of Methyl 2-amino-6-fluoronicotinate is attributed to its interaction with enzymes and receptors through hydrogen bonding and hydrophobic interactions facilitated by the amino group and fluorine atom.
Anticancer Mechanism
Studies suggest that it induces apoptosis in cancer cells by inhibiting key signaling pathways, such as those regulating cell proliferation and survival.
Comparison with Related Compounds
| Compound | Substituent at Position 6 | Unique Properties |
|---|---|---|
| Methyl 6-Amino-2-Chloronicotinate | Chlorine | Higher reactivity in substitutions |
| Methyl 6-Amino-2-Bromonicotinate | Bromine | Enhanced lipophilicity |
| Methyl 6-Amino-2-Iodonicotinate | Iodine | Greater steric hindrance |
The fluorine atom in Methyl 2-amino-6-fluoronicotinate enhances its stability, lipophilicity, and binding affinity compared to other halogenated derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume